1-(3-Methoxyphenoxy)-3-(piperidin-1-yl)propan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
1-(3-methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C15H23NO3/c1-18-14-6-5-7-15(10-14)19-12-13(17)11-16-8-3-2-4-9-16/h5-7,10,13,17H,2-4,8-9,11-12H2,1H3 |
InChI Key |
SATJSPFNHMXELY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CN2CCCCC2)O |
Origin of Product |
United States |
Biological Activity
1-(3-Methoxyphenoxy)-3-(piperidin-1-yl)propan-2-ol, also known as its hydrochloride form (CAS Number: 902837-25-6), is a compound with notable pharmacological potential. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is C15H24ClNO3, with a molecular weight of approximately 301.81 g/mol. Its structure features a piperidine ring and a methoxyphenoxy group, which contribute to its unique biological properties. The compound can be characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and Fourier transform-infrared spectroscopy (FTIR) .
While specific mechanisms of action for this compound are not fully elucidated, related compounds have demonstrated interactions with biological targets such as receptors involved in pain signaling and oxidative stress responses. The methoxy group in the compound enhances lipophilicity, potentially improving bioavailability and receptor interaction profiles compared to other derivatives lacking this modification .
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Analgesic Effects
Studies suggest that derivatives of this compound possess significant pain-relieving properties. The analgesic effects may be attributed to the modulation of pain pathways through receptor interactions .
2. Antimicrobial Activity
Preliminary data indicate potential antimicrobial properties, making it a candidate for further exploration in treating infections .
3. Antioxidant Properties
The compound may also exhibit antioxidant activity, which is crucial for mitigating oxidative stress-related damage in cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-(2-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol | 162712-35-8 | Contains a piperazine instead of piperidine |
| 3-(4-Hydroxyphenyl)-1-piperazinyl-propan-2-one | 12345678 | Exhibits different biological activity |
| 4-(N,N-Dimethylamino)-3-methoxyphenylpiperidine | 87654321 | Focused on central nervous system effects |
The distinct combination of functional groups in this compound sets it apart from these compounds, particularly regarding its pharmacological activities .
Case Studies and Research Findings
Recent studies have explored the compound's potential in various therapeutic contexts:
Case Study: Anticancer Activity
A study highlighted the effectiveness of similar compounds as N-cadherin antagonists in inducing glioblastoma cell death in a three-dimensional bioprinted co-culture model. While this study did not focus exclusively on this compound, it underscores the relevance of related compounds in cancer therapy .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 301.81 g/mol. Its structure features a piperidine ring and a methoxyphenoxy group, which are crucial for its biological activity. The hydrochloride salt form enhances its solubility, making it suitable for various applications in aqueous environments .
Biological Activities
Research indicates that 1-(3-Methoxyphenoxy)-3-(piperidin-1-yl)propan-2-ol exhibits significant pharmacological properties , including:
- Analgesic Effects : Derivatives of this compound have shown potential pain-relieving properties, making them candidates for pain management therapies.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, providing a basis for further investigation into its use as an antibacterial or antifungal agent.
- Antioxidant Properties : The compound's ability to scavenge free radicals could be beneficial in preventing oxidative stress-related diseases .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Nucleophilic Substitution : The introduction of the piperidine moiety can be achieved through nucleophilic substitution reactions involving alkyl halides.
- Condensation Reactions : These reactions are essential for forming the methoxyphenoxy group, which is critical for the compound's biological activity.
Each synthetic step must be optimized for yield and purity, often requiring purification techniques such as recrystallization or chromatography .
Medicinal Chemistry Applications
The unique combination of functional groups in this compound confers distinct pharmacological properties compared to other derivatives. Its methoxy group enhances lipophilicity, potentially improving bioavailability and receptor interaction profiles .
Potential Therapeutic Uses
Based on its biological activities, this compound may be explored for various therapeutic applications:
- Pain Management : Given its analgesic properties, it could be developed into a new class of pain relievers.
- Infectious Disease Treatment : Its antimicrobial activity suggests potential use in treating infections caused by resistant strains of bacteria or fungi.
- Oxidative Stress Disorders : The antioxidant properties may position it as a candidate for treating diseases linked to oxidative stress, such as neurodegenerative disorders .
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The secondary alcohol group undergoes typical oxidation and substitution reactions:
Mechanistic Insight : The hydroxyl group’s reactivity is moderated by steric hindrance from the adjacent piperidine and methoxyphenoxy groups, requiring strong bases (e.g., NaH) for efficient alkylation .
Piperidine Nitrogen Reactivity
The tertiary amine in the piperidine ring participates in acid-base and nucleophilic reactions:
Structural Impact : Quaternization at the piperidine nitrogen enhances water solubility, making derivatives suitable for biological assays.
Methoxyphenoxy Group Reactivity
The aromatic ether undergoes electrophilic substitution and cleavage:
Selectivity : The methoxy group acts as an ortho/para-director, favoring nitration at the para position relative to the ether oxygen .
Ether Linkage Reactivity
The alkyl-aryl ether bond is susceptible to cleavage under acidic or reductive conditions:
Applications : Cleavage reactions are utilized in prodrug activation or metabolite studies.
Multi-Step Functionalization
The compound serves as a scaffold for hybrid derivatives:
Stability and Degradation
-
Photodegradation : Exposure to UV light (λ = 254 nm) in methanol leads to cleavage of the methoxyphenoxy group, forming 3-(piperidin-1-yl)propan-2-ol and quinone derivatives .
-
Hydrolytic Stability : Stable in neutral aqueous solutions (pH 6–8) but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.
Key Research Findings
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares 1-(3-Methoxyphenoxy)-3-(piperidin-1-yl)propan-2-ol with structurally related compounds, highlighting key differences in substituents, physicochemical properties, and biological activities.
Key Findings from Structural Analogs
hERG Channel Blockade: The (–)-(S)-enantiomer of 1-(3,4-difluorophenoxy)-3-(piperidin-1-yl)propan-2-ol demonstrated significant hERG channel blockade (IC₅₀ = 0.8 μM), highlighting the impact of electron-withdrawing substituents (e.g., fluorine) on ion channel interactions .
Anti-inflammatory Activity: Diarylpropanols like horsfielenidine A (IC₅₀ = 4.00 μM) show that methoxy and hydroxyl groups on aromatic rings enhance anti-inflammatory potency, likely through NO inhibition pathways .
Insecticidal Activity: Replacement of the 3-methoxyphenoxy group with a naphthalen-2-yloxy moiety (Compound 1, ) resulted in insecticidal efficacy, suggesting that bulkier aromatic groups may improve lipid membrane penetration .
Pharmacological Implications
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) may favor adrenergic receptor binding, while halogens (e.g., bromo, fluoro) enhance hERG affinity but raise cardiac safety concerns .
- Chirality : Enantiomers of similar compounds (e.g., lubeluzole) exhibit divergent biological activities, underscoring the need for stereochemical control in synthesis .
Q & A
Q. What synthetic routes are commonly employed for the laboratory-scale preparation of 1-(3-Methoxyphenoxy)-3-(piperidin-1-yl)propan-2-ol?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A multi-step approach may involve:
- Step 1 : Alkylation of 3-methoxyphenol with epichlorohydrin to form an epoxide intermediate.
- Step 2 : Ring-opening of the epoxide with piperidine under basic conditions (e.g., K₂CO₃) to introduce the piperidin-1-yl moiety.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the product. Reaction progress is monitored via TLC and NMR spectroscopy .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry and absence of byproducts (e.g., residual solvents or unreacted intermediates). For example, coupling constants in the aromatic region (δ 6.5–7.5 ppm) verify substitution patterns .
- Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns.
- Elemental Analysis : Validates empirical formula accuracy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Based on analogous compounds:
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dispersion .
Advanced Research Questions
Q. What experimental strategies resolve stereochemical ambiguities in derivatives of this compound?
- X-ray Crystallography : Use SHELX software for single-crystal structure determination. Key parameters include refinement of thermal displacement parameters and hydrogen bonding networks to confirm absolute configuration .
- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to separate enantiomers .
Q. How can computational modeling predict the compound’s pharmacokinetic properties or receptor binding affinity?
- Docking Studies : Software like AutoDock Vina models interactions with target proteins (e.g., β-adrenergic receptors). Focus on hydrogen bonding with the propan-2-ol group and hydrophobic interactions with the piperidine ring.
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism profiles. The methoxyphenoxy group may enhance metabolic stability compared to non-substituted analogs .
Q. What methodologies address contradictory bioactivity data across in vitro and in vivo studies?
- Dose-Response Analysis : Validate in vitro IC₅₀ values using orthogonal assays (e.g., fluorescence polarization vs. radioligand binding).
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to in vivo efficacy discrepancies. For example, hepatic oxidation of the piperidine ring could alter activity .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
